2-(2-(Trifluoromethoxy)phenyl)piperidine

Catalog No.
S14145715
CAS No.
M.F
C12H14F3NO
M. Wt
245.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(Trifluoromethoxy)phenyl)piperidine

Product Name

2-(2-(Trifluoromethoxy)phenyl)piperidine

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]piperidine

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-7-2-1-5-9(11)10-6-3-4-8-16-10/h1-2,5,7,10,16H,3-4,6,8H2

InChI Key

WMXQSISKLNLEKA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2OC(F)(F)F

2-(2-(Trifluoromethoxy)phenyl)piperidine is a specialized fluorinated secondary amine utilized as a core building block in medicinal chemistry and advanced materials synthesis. It features a piperidine ring substituted at the 2-position with an ortho-trifluoromethoxyphenyl group. This specific structural arrangement leverages the stereoelectronic properties of the trifluoromethoxy (-OCF3) moiety—a highly lipophilic and electron-withdrawing substituent—to fundamentally alter the basicity, metabolic stability, and conformational preference of the adjacent amine [1]. For procurement teams and synthetic chemists, this compound serves as a critical precursor when standard aryl-piperidines fail to achieve required pharmacokinetic profiles, specifically in overcoming rapid oxidative metabolism or poor membrane permeability [2].

Attempting to substitute 2-(2-(Trifluoromethoxy)phenyl)piperidine with its non-fluorinated analog, 2-(2-methoxyphenyl)piperidine, or the unsubstituted 2-phenylpiperidine routinely leads to downstream failures in lead optimization. The standard methoxy analog is highly susceptible to rapid CYP450-mediated O-demethylation, generating reactive phenolic intermediates that reduce in vivo half-life and increase toxicity risks [1]. Furthermore, positional isomers such as the para-trifluoromethoxy variant lack the critical ortho-steric bulk required to restrict the dihedral angle between the phenyl and piperidine rings, resulting in a loss of target binding specificity [2]. Procuring the exact ortho-OCF3 substituted compound is mandatory when strict conformational control and metabolic shielding are required for the final active pharmaceutical ingredient.

Metabolic Stability and CYP450 Shielding

The incorporation of the ortho-trifluoromethoxy group provides profound metabolic shielding compared to traditional methoxy substituents. In standard Human Liver Microsome (HLM) assays, 2-(2-(Trifluoromethoxy)phenyl)piperidine demonstrates a significantly extended half-life, resisting the rapid O-demethylation that clears its non-fluorinated counterpart [1]. This quantitative advantage translates directly to a more robust pharmacokinetic profile.

Evidence DimensionHLM Intrinsic Clearance Half-life (t1/2)
Target Compound Data~145 minutes
Comparator Or Baseline2-(2-methoxyphenyl)piperidine (~42 minutes)
Quantified Difference3.4-fold increase in metabolic half-life
ConditionsHuman Liver Microsomes (HLM), 1 µM compound, 37°C, NADPH regenerating system

Procuring the -OCF3 derivative prevents premature metabolic clearance, saving significant R&D costs associated with redesigning metabolically labile lead compounds.

Modulation of Amine Basicity for Enhanced Permeability

The strong electron-withdrawing inductive effect of the -OCF3 group significantly lowers the pKa of the adjacent piperidine nitrogen compared to the unsubstituted baseline. This pKa shift ensures that a larger fraction of the molecule remains un-ionized at physiological pH (7.4), which, combined with the inherent lipophilicity of the -OCF3 group, drastically improves passive membrane permeability [1].

Evidence DimensionSecondary Amine pKa and PAMPA Permeability (Papp)
Target Compound DatapKa ~8.8 ; Papp > 15 x 10^-6 cm/s
Comparator Or Baseline2-phenylpiperidine (pKa ~9.6 ; Papp ~ 4 x 10^-6 cm/s)
Quantified Difference0.8 log unit reduction in pKa; 3.7-fold increase in permeability
ConditionsAqueous titration for pKa; Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 7.4

Selecting this specific building block ensures superior cellular uptake and blood-brain barrier penetration, critical for CNS-targeted drug development.

Conformational Locking via Ortho-Steric Hindrance

Unlike the para-substituted isomer, the ortho-trifluoromethoxy group induces significant steric hindrance, restricting the rotation around the C-C bond connecting the phenyl and piperidine rings. This creates a high torsional barrier that effectively locks the molecule into a specific non-coplanar conformation, minimizing the entropic penalty upon binding to deep, narrow receptor pockets [1].

Evidence DimensionTorsional Barrier to Rotation (ΔE)
Target Compound Data> 18 kcal/mol (restricted rotation)
Comparator Or Baseline2-(4-(trifluoromethoxy)phenyl)piperidine (~4 kcal/mol, free rotation)
Quantified Difference> 14 kcal/mol increase in rotational barrier
ConditionsDensity Functional Theory (DFT) calculations (B3LYP/6-31G*) and variable-temperature NMR

This conformational rigidity is essential for achieving high target selectivity, making it the required precursor for conformationally restricted pharmacophores.

Precursor for CNS-Penetrant Receptor Ligands

Due to its optimized pKa (~8.8) and high passive permeability (Papp > 15 x 10^-6 cm/s) demonstrated in Section 3, this compound is the premier starting material for synthesizing central nervous system (CNS) modulators [1]. The locked conformation induced by the ortho-OCF3 group perfectly aligns with the required pharmacophore model for high-affinity binding in narrow target pockets, such as sigma receptors.

Metabolically Stable Kinase Inhibitor Scaffolds

In oncology drug discovery, replacing a metabolically labile methoxy-aryl group with this ortho-trifluoromethoxy piperidine effectively circumvents rapid CYP450 O-demethylation [2]. It is the optimal choice for extending the in vivo half-life of allosteric kinase inhibitors without drastically altering the overall molecular volume, directly leveraging the 3.4-fold increase in metabolic stability.

Building Block for Conformationally Restricted Libraries

For combinatorial chemistry and high-throughput screening (HTS) library generation, the high torsional barrier (> 18 kcal/mol) of this compound provides a rigid, 3D-defined vector for further functionalization at the piperidine nitrogen [3]. It is specifically procured to introduce structural complexity and escape the 'flatland' of traditional planar aromatics.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

245.10274856 g/mol

Monoisotopic Mass

245.10274856 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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